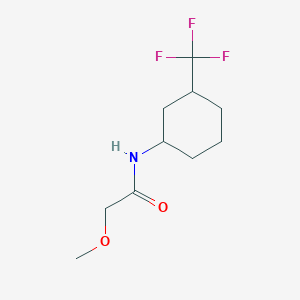![molecular formula C7H6F2O3S B14892820 4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
4-[(Difluoromethyl)sulfonyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Difluoromethyl)sulfonyl]phenol is an organic compound that features a phenol group substituted with a difluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Difluoromethyl)sulfonyl]phenol typically involves the introduction of a difluoromethylsulfonyl group to a phenol derivative. One common method is the reaction of phenol with difluoromethyl sulfone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Difluoromethyl)sulfonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethylsulfonyl group can be reduced to a difluoromethyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Compounds with a difluoromethyl group.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
4-[(Difluoromethyl)sulfonyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)sulfonyl]phenol involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form hydrogen bonds and interact with electron-rich sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfonyl group.
Difluoromethyl phenyl sulfone: Contains a difluoromethylsulfonyl group but lacks the phenol group.
Uniqueness: 4-[(Difluoromethyl)sulfonyl]phenol is unique due to the presence of both a phenol group and a difluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and increased reactivity in substitution reactions .
Properties
Molecular Formula |
C7H6F2O3S |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9)13(11,12)6-3-1-5(10)2-4-6/h1-4,7,10H |
InChI Key |
FQRQISUKOIQYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


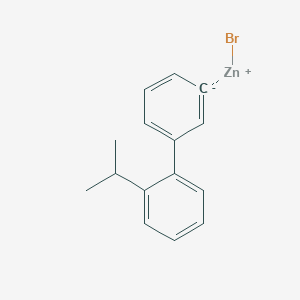
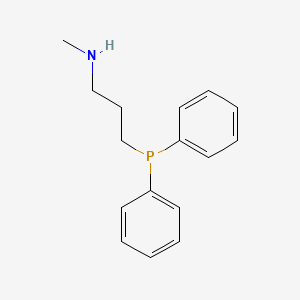

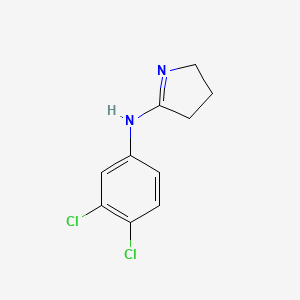
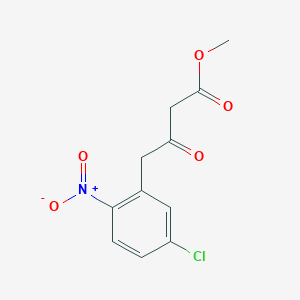
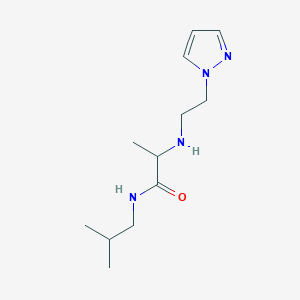
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
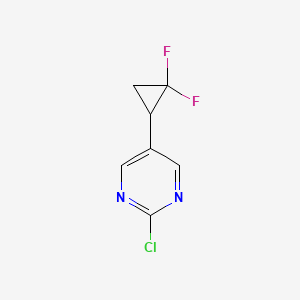
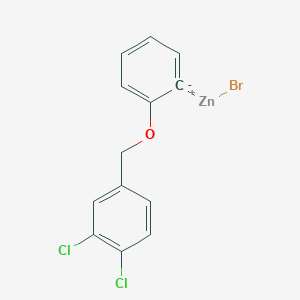
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
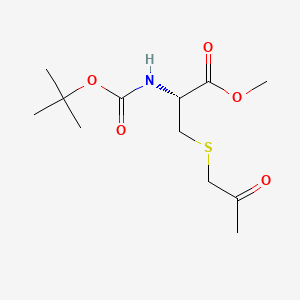
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
